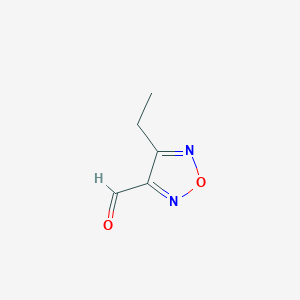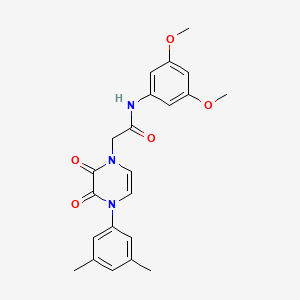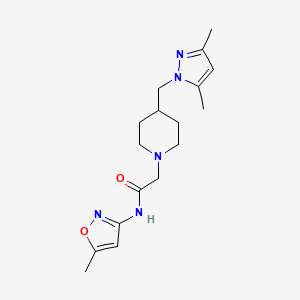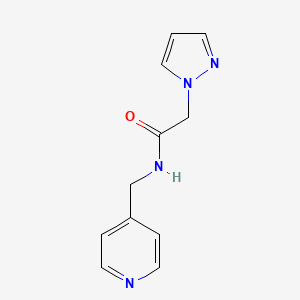![molecular formula C11H15N3O5 B2698226 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid CAS No. 2248371-24-4](/img/structure/B2698226.png)
5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a pyrimidine derivative that has been synthesized for its potential use as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. Thus, MPA has been studied for its potential use as an anticancer agent, immunosuppressant, and antiviral agent.
Wirkmechanismus
5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid inhibits DHODH by binding to the enzyme's active site, thereby preventing the conversion of dihydroorotate to orotate, which is a key step in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the intracellular pool of pyrimidine nucleotides, which is essential for cell proliferation.
Biochemical and Physiological Effects:
5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been shown to have potent antiproliferative effects on various cancer cell lines, including leukemia, lymphoma, and solid tumors. 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has also been studied for its potential use as an immunosuppressant, as it has been shown to inhibit T-cell proliferation and cytokine production. Additionally, 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses, including hepatitis B virus and human cytomegalovirus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in lab experiments is its specificity for DHODH, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. Additionally, 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been shown to have potent antiproliferative effects on various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on non-cancerous cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid. One potential direction is the development of more potent and selective DHODH inhibitors based on the structure of 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid. Additionally, the use of 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in combination with other anticancer agents may enhance its antiproliferative effects. Finally, the study of 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in animal models may provide valuable insights into its potential use as an anticancer agent, immunosuppressant, and antiviral agent.
Synthesemethoden
The synthesis of 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the amino group in the pyrimidine ring using a tert-butoxycarbonyl (Boc) group. The second step involves the alkylation of the protected pyrimidine ring using 2-methylpropan-2-yl chloroformate. The resulting intermediate is then deprotected using trifluoroacetic acid, followed by the addition of methoxyamine hydrochloride to the carbonyl group. Finally, the carboxylic acid group is introduced using a coupling reaction with N,N'-carbonyldiimidazole. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been extensively studied for its potential use as an inhibitor of DHODH. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. Thus, 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been studied for its potential use as an anticancer agent, immunosuppressant, and antiviral agent.
Eigenschaften
IUPAC Name |
5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-11(2,3)19-10(17)14-8-7(18-4)6(9(15)16)12-5-13-8/h5H,1-4H3,(H,15,16)(H,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXHYUJBQATOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(Tert-butoxy)carbonyl]amino}-5-methoxypyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)
![3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2698144.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2698145.png)
![Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B2698147.png)




![N-cycloheptyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698156.png)
![5-(2-Methoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698157.png)
![2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid](/img/structure/B2698159.png)


![1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane](/img/structure/B2698165.png)